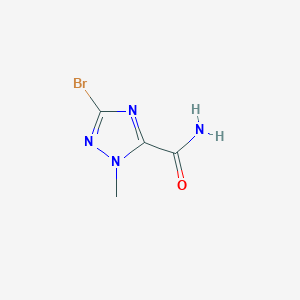![molecular formula C8H7BrN2 B6306115 8-Bromo-7-methyl-imidazo[1,5-a]pyridine CAS No. 1427423-81-1](/img/structure/B6306115.png)
8-Bromo-7-methyl-imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, characterized by a fused bicyclic system, makes it a valuable scaffold in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives can interact with biological molecules .
Biochemical Pathways
It’s known that imidazo[1,5-a]pyridine derivatives can affect various biochemical pathways .
Result of Action
Some imidazo[1,5-a]pyridine derivatives have shown signs of apoptosis including nuclear condensation and fragmentation .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can undergo various transformations to access different derivatives .
Cellular Effects
Some imidazopyridine derivatives have shown signs of apoptosis including nuclear condensation and fragmentation at certain concentrations .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyridines are known to be stable and valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Dosage Effects in Animal Models
Most imidazopyridine analogues have shown non-toxicity against tested cell lines .
Metabolic Pathways
Imidazo[1,5-a]pyridines are known to undergo various transformations to access different derivatives .
Transport and Distribution
Imidazo[1,5-a]pyridines are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Subcellular Localization
Imidazo[1,5-a]pyridines are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 8-Bromo-7-methyl-imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route includes the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. Industrial production methods often utilize similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-7-methyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-7-methyl-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic transformations.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
8-Bromo-7-methyl-imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles:
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities, this compound shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazine:
Imidazo[1,2-a]quinoxaline: Used in the development of optoelectronic devices and sensors, it highlights the versatility of the imidazo scaffold.
Properties
IUPAC Name |
8-bromo-7-methylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-5-10-4-7(11)8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFTDYWSCBUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CN=CN2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)


![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)
![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)
![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)

